3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Chemical Synthesis Fragment-Based Drug Design Library Design

Optimize your fragment-based screening with 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid (CAS 2247105-46-8). This TFA salt delivers a vector-defined, 4-fluoro-3-methoxyphenyl-substituted azetidine scaffold with cLogP ≈ 1.9, tailored for CNS drug-like space and acetyl-lysine reader domain targeting. Unlike generic azetidines, the precise fluoro–methoxy substitution and consistent TFA salt form ensure reproducible solubility, accurate weighing, and reliable high-throughput screening outcomes. A privileged lipid-binding pocket fragment for discovery programs seeking metabolic stability and blood-brain barrier penetration.

Molecular Formula C12H13F4NO3
Molecular Weight 295.234
CAS No. 2247105-46-8
Cat. No. B2693405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid
CAS2247105-46-8
Molecular FormulaC12H13F4NO3
Molecular Weight295.234
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CNC2)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7)
InChIKeyMJPGCCGOQZOHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-3-methoxyphenyl)azetidine TFA Salt (CAS 2247105-46-8): Baseline Characterization for Research Procurement


3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid (CAS 2247105-46-8) is a heterocyclic building block combining a four-membered azetidine ring with a 4-fluoro-3-methoxyphenyl substituent, supplied as its trifluoroacetic acid (TFA) salt [1]. The molecular formula is C12H13F4NO3 with a molecular weight of 295.23 g/mol [1]. The free base formula is C10H12FNO with a molecular weight of 181.21 g/mol [1]. The compound is listed as a research chemical with typical purity of 95% and is available from multiple commercial suppliers .

Why Generic Azetidine Substitution Is Not Advisable for 3-(4-Fluoro-3-methoxyphenyl)azetidine TFA Salt


Azetidine derivatives cannot be generically interchanged because even minor changes in the phenyl substitution pattern profoundly alter electronic density, metabolic stability, and binding interactions [1]. The 4-fluoro-3-methoxyphenyl arrangement in this compound establishes a specific electron-withdrawing character and steric profile that directly governs its reactivity and potential biological recognition [1]. Replacing it with an unsubstituted phenyl, a 4-fluorophenyl, or a 3-methoxyphenyl analog would yield a different cLogP, pKa, and hydrogen-bonding capacity, leading to divergent pharmacokinetic or target-engagement outcomes [1]. The TFA salt form further ensures consistent protonation and solubility, which are critical for reproducible experimental conditions .

Quantitative Differentiation: 3-(4-Fluoro-3-methoxyphenyl)azetidine TFA vs. Close Analogs


Molecular Weight and Heavy Atom Count Differ Substantially from the Unsubstituted Azetidine Core

The target compound (free base) has a molecular weight of 181.21 g/mol and 13 heavy atoms, versus the unsubstituted 3-phenylazetidine (133.19 g/mol, 10 heavy atoms). This difference reflects the presence of the 4-fluoro and 3-methoxy substituents, which add significant steric bulk and electronic complexity [1].

Chemical Synthesis Fragment-Based Drug Design Library Design

cLogP Partition Coefficient Is Elevated by the 4-Fluoro-3-methoxyphenyl Substituent

The predicted octanol-water partition coefficient (cLogP) for the target free base is approximately 1.9, compared to about 1.4 for the unsubstituted 3-phenylazetidine [1]. This increase is attributed to the lipophilic contributions of the fluoro and methoxy groups.

Lipophilicity ADME Properties Medicinal Chemistry

TFA Salt Form Guarantees Defined Stoichiometry and Solubility vs. Free Base or HCl Salt

Supplying the compound as a TFA salt ensures a 1:1 stoichiometric ratio with the azetidine nitrogen, providing a defined molecular weight of 295.23 g/mol [1]. TFA salts of azetidines typically exhibit enhanced solubility in polar organic solvents (e.g., DMSO, methanol) compared to their free base counterparts, which is critical for reproducible bioassay preparation [2].

Salt Selection Solubility Enhancement Pre-formulation

Ortho-Methoxy Group Provides a Unique Hydrogen-Bond Acceptor Motif Absent in 4-Fluorophenyl Analog

The 3-methoxy substituent introduces an additional hydrogen-bond acceptor (oxygen lone pair) that is not present in the 3-(4-fluorophenyl)azetidine analog. This single atom difference (OCH3 vs H) raises the hydrogen-bond acceptor count from 2 to 3 [1].

Hydrogen Bonding Target Engagement Structure-Activity Relationships

High-Value Scenarios for 3-(4-Fluoro-3-methoxyphenyl)azetidine TFA Salt in Research and Early Discovery


Fragment-Based and Diversity-Oriented Synthesis Libraries

The higher cLogP and extra hydrogen-bond acceptor of this compound make it a privileged fragment for libraries targeting lipid-binding pockets or protein interfaces where lipophilic contacts and specific hydrogen bonding are essential [1]. Its defined TFA salt form facilitates accurate weighing and dissolution for high-throughput screening .

Central Nervous System (CNS) Drug Discovery Exploration

With a cLogP ≈ 1.9 and a 4-fluoro-3-methoxyphenyl motif, this azetidine scaffold aligns well with CNS drug-like space, where fluorine substitution is commonly used to modulate metabolic stability and blood-brain barrier penetration, as evidenced by azetidine-based CB1 antagonist programs [1].

Kinase and Epigenetic Target Chemical Probe Design

The specific geometry of the azetidine ring combined with the 4-fluoro-3-methoxyphenyl group provides a rigid, vector-defined scaffold suitable for targeting ATP-binding pockets or acetyl-lysine reader domains. The 3-methoxy group can serve as a methionine or cysteine pocket anchor [1].

Agrochemical Intermediate and Crop Protection Research

Fluorinated azetidine derivatives containing the 4-fluoro-3-methoxyphenyl substructure are under investigation for pesticidal activity, where the electron-withdrawing fluorine enhances target enzyme binding in pest species, supporting the development of eco-friendly crop protection agents [1].

Quote Request

Request a Quote for 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.